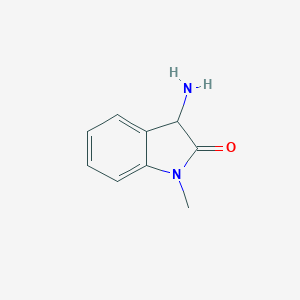

3-amino-1-methyl-1,3-dihydro-2H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one is a unique chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one and its derivatives has been reported in the literature. These compounds are known to exhibit a wide variety of biodynamic activities such as antitubercular, anti HIV, fungicidal, antibacterial, anticonvulsant .Molecular Structure Analysis

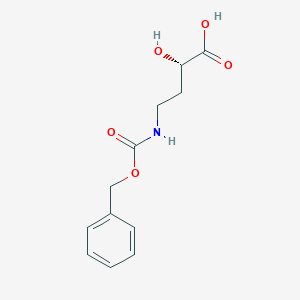

The molecular structure of 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one can be represented by the SMILES stringO=C(C1N)N(C)C2=C1C=CC=C2.Cl.O.O . This indicates that the compound contains a carbonyl group (C=O), an amine group (NH2), and a methyl group (CH3) attached to an indole ring.

Applications De Recherche Scientifique

Synthesis of 3,3-Disubstituted Oxindoles

3-Amino-1-methylindolin-2-one is used in the synthesis of 3,3-disubstituted oxindoles . These oxindoles are important structure motifs in natural products and pharmaceutical agents . The reaction proceeds with the assistance of microwave heating in the presence of a mild base .

[3 + 2] Cycloaddition Reactions

3-Amino-1-methylindolin-2-one is used in [3 + 2] cycloaddition reactions . These reactions provide a facile method for the synthesis of various five-membered heterocycles . The regio- and stereoselectivities of these reactions have been investigated using density functional theory .

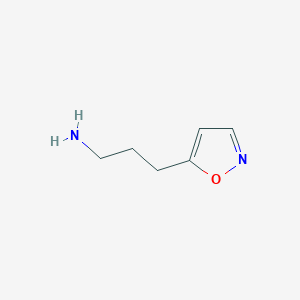

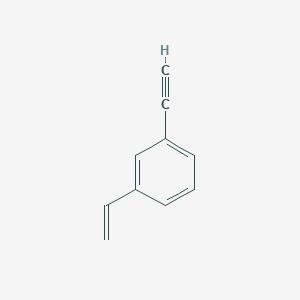

Synthesis of Isoxazolines

The [3 + 2] cycloaddition reactions of 3-Amino-1-methylindolin-2-one with nitrile oxides can be used for the synthesis of isoxazolines . Isoxazolines are an omnipresent class of heterocycles that have been widely applied in organic chemistry .

Synthesis of β-Lactams and γ-Amino Alcohols

Isoxazolines, synthesized from 3-Amino-1-methylindolin-2-one, can be used as synthons for β-lactams and γ-amino alcohols .

Ligands in Metal-Catalyzed Reactions

Isoxazolines, synthesized from 3-Amino-1-methylindolin-2-one, can be used as ligands in a wide range of metal-catalyzed reactions .

Synthesis of Biologically Active Molecules

Isoxazolines, synthesized from 3-Amino-1-methylindolin-2-one, are motif and pharmacophore of several natural products and biologically active molecules .

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one is classified under GHS07. It carries the signal word ‘Warning’ and has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements P305 + P351 + P338 suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mécanisme D'action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 3-Amino-1-methylindolin-2-one.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

One study suggests that a 3-substituted-indolin-2-one derivative significantly inhibited lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways .

Result of Action

Indole derivatives have been reported to possess various biological activities, suggesting that 3-amino-1-methylindolin-2-one may have similar effects .

Propriétés

IUPAC Name |

3-amino-1-methyl-3H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWLKZYQAQNZJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1-methyl-1,3-dihydro-2H-indol-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B44107.png)